molecular formula C4H5BO2S B051982 Thiophene-2-boronic acid CAS No. 6165-68-0

Thiophene-2-boronic acid

Cat. No. B051982
M. Wt: 127.96 g/mol
InChI Key: ARYHTUPFQTUBBG-UHFFFAOYSA-N
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Patent
US05731315

Procedure details

A mixture of 3-bromopyridine (1.30 mL, 13.5 mmol) and tetrakis(triphenylphosphine) (0.468 g, 0.41 mmol) in 40 mL of dimethoxyethane is stirred under nitrogen at room temperature for 10 min. 2-Thiophene boronic acid (1.90 g, 14.8 mmol) and 20 mL of 1N sodium carbonate are added and the resulting mixture is refluxed overnight. The solution is cooled to room temperature and filtered through Celite. The filtrated is extracted with ether (2×30 mL). The combined organic layers are dried over MgSO4, filtered and concentrated. The crude product is purified by column chromatography eluting with a gradient of 10% EtOAc/hexanes to 20% EtOAc/hexanes to afford the title compound (0.355 g, 2.20 mmol) as a light yellow oil.
Quantity
1.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphosphine)
Quantity
0.468 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[S:8]1[CH:12]=[CH:11][CH:10]=[C:9]1B(O)O.C(=O)([O-])[O-].[Na+].[Na+]>C(COC)OC>[S:8]1[CH:12]=[CH:11][CH:10]=[C:9]1[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.3 mL
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
tetrakis(triphenylphosphine)
Quantity
0.468 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
S1C(=CC=C1)B(O)O
Name
Quantity
20 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred under nitrogen at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture is refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through Celite
EXTRACTION
Type
EXTRACTION
Details
The filtrated is extracted with ether (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography
WASH
Type
WASH
Details
eluting with a gradient of 10% EtOAc/hexanes to 20% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
S1C(=CC=C1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.2 mmol
AMOUNT: MASS 0.355 g
YIELD: CALCULATEDPERCENTYIELD 16.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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